molecular formula C18H16ClNO3S B2715019 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide CAS No. 863007-29-8

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide

Cat. No. B2715019
CAS RN: 863007-29-8
M. Wt: 361.84
InChI Key: HIOXQMOZGUDJQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the thiophene family and has been found to exhibit a wide range of biological activities that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, as well as the suppression of tumor growth.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide for lab experiments is its wide range of biological activities, which make it a promising candidate for various applications. However, one of the limitations of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide. One area of interest is the development of new synthetic methods for the production of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide, which could lead to improved yields and reduced costs. Another area of interest is the investigation of the mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide, which could lead to the development of more effective therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide in clinical trials, which could pave the way for its use in the treatment of various diseases.

Synthesis Methods

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide can be synthesized in a variety of ways, including the reaction of 4-chloroaniline with 2-methylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to yield N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide.

Scientific Research Applications

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-4-2-3-5-17(13)18(21)20(15-8-6-14(19)7-9-15)16-10-11-24(22,23)12-16/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOXQMOZGUDJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide

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